tert-ブチルロズバスタチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

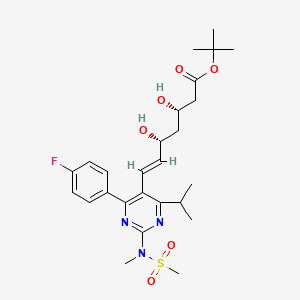

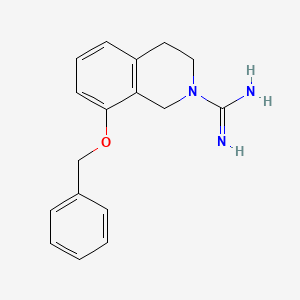

tert-Butyl rosuvastatin is a key intermediate in the synthesis of rosuvastatin, a lipid-lowering drug that belongs to the statin class of medications. Rosuvastatin is used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . The compound tert-Butyl rosuvastatin plays a crucial role in the preparation of rosuvastatin calcium, which is the active pharmaceutical ingredient in the drug .

科学的研究の応用

tert-Butyl rosuvastatin has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of rosuvastatin and other statins.

Industry: Employed in the large-scale production of rosuvastatin calcium for pharmaceutical use.

作用機序

Target of Action

Tert-Butyl Rosuvastatin, like its parent compound Rosuvastatin, is a lipid-lowering drug that belongs to the statin class of medications . The primary target of Tert-Butyl Rosuvastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, Tert-Butyl Rosuvastatin reduces the endogenous production of cholesterol in the liver .

Mode of Action

Tert-Butyl Rosuvastatin competitively inhibits HMG-CoA Reductase, thereby reducing the production of mevalonic acid from HMG-CoA . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism . The drug also modulates nitric oxide synthase (NOS) expression and reduces ischemic-reperfusion injuries in rat hearts .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by Tert-Butyl Rosuvastatin affects the cholesterol synthesis pathway . This leads to a decrease in the levels of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction in LDL levels is particularly significant as elevated LDL levels are an important risk factor for the development of cardiovascular disease (CVD) .

Pharmacokinetics

Tert-Butyl Rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . It is primarily excreted in the feces (90%), primarily as unchanged drug . The systemic exposure of Rosuvastatin is characterized by a large coefficient of variation (48%) . There is a small accumulation with repeated dosing . The pharmacokinetics of Rosuvastatin shows considerable variation between races .

Result of Action

The primary result of Tert-Butyl Rosuvastatin’s action is a significant reduction in LDL levels . This reduction has been shown in numerous studies to significantly reduce the risk of development of CVD and all-cause mortality . The drug also exerts an anti-inflammatory effect on rat mesenteric microvascular endothelium by attenuating leukocyte rolling, adherence, and transmigration .

生化学分析

Biochemical Properties

tert-Butyl rosuvastatin functions as an HMG-CoA reductase inhibitor, similar to its parent compound, rosuvastatin. It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby reducing the synthesis of mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver and subsequently in the bloodstream. The compound also interacts with other biomolecules such as low-density lipoprotein (LDL) receptors, enhancing their expression and promoting the uptake of LDL cholesterol from the bloodstream .

Cellular Effects

tert-Butyl rosuvastatin exerts significant effects on various cell types, particularly hepatocytes, where it primarily acts. It influences cell signaling pathways by inhibiting the synthesis of mevalonate, which is a precursor for several important biomolecules involved in cell signaling. This inhibition affects the prenylation of small GTPase proteins, such as Ras, Rac, and Rho, which are crucial for maintaining cell shape, motility, and proliferation . Additionally, tert-Butyl rosuvastatin impacts gene expression by modulating the activity of transcription factors involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of tert-Butyl rosuvastatin involves its competitive inhibition of HMG-CoA reductase. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the bloodstream . Additionally, tert-Butyl rosuvastatin may influence the expression of genes involved in lipid metabolism through its effects on transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl rosuvastatin have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature and humidity . Long-term studies have shown that tert-Butyl rosuvastatin maintains its efficacy in reducing cholesterol levels over extended periods. Prolonged exposure to high doses may lead to adverse effects such as hepatotoxicity and myopathy .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of tert-Butyl rosuvastatin vary with different dosages. At low to moderate doses, the compound effectively reduces cholesterol levels without significant adverse effects. At high doses, it can induce toxic effects such as liver damage and muscle toxicity . The threshold for these adverse effects varies among different animal species, with some species being more susceptible than others .

Metabolic Pathways

tert-Butyl rosuvastatin is primarily metabolized in the liver, where it undergoes limited phase I metabolism by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19 . The compound is also subject to phase II metabolism, involving conjugation reactions that enhance its solubility and facilitate its excretion. The inhibition of HMG-CoA reductase by tert-Butyl rosuvastatin leads to a decrease in the synthesis of mevalonate and other downstream metabolites, affecting various metabolic pathways involved in cholesterol and lipid biosynthesis .

Transport and Distribution

The transport and distribution of tert-Butyl rosuvastatin within cells and tissues involve several transporters and binding proteins. The compound is taken up by hepatocytes through organic anion transporting polypeptides (OATPs) and is effluxed by transporters such as breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2) . These transporters play a crucial role in determining the intracellular concentration and distribution of tert-Butyl rosuvastatin, influencing its efficacy and potential for adverse effects .

Subcellular Localization

tert-Butyl rosuvastatin is primarily localized in the endoplasmic reticulum (ER) and the cytoplasm of hepatocytes, where it exerts its inhibitory effects on HMG-CoA reductase . The compound may also be found in other subcellular compartments, such as the Golgi apparatus, where it may influence the processing and trafficking of lipoproteins. The subcellular localization of tert-Butyl rosuvastatin is crucial for its activity and function, as it ensures the compound is in proximity to its target enzyme and other relevant biomolecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl rosuvastatin involves several steps, including the preparation of intermediates such as tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. One of the methods involves the use of carbonyl reductase and cofactor co-immobilization on an amino resin carrier. This biocatalytic approach offers high enantioselectivity and yield . Another method involves the reaction of tert-butylammonium salt of rosuvastatin with appropriate bivalent cations, such as calcium or zinc ions, in a mixture of a water-immiscible or slightly miscible organic solvent and water .

Industrial Production Methods

Industrial production of tert-Butyl rosuvastatin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and cofactor regeneration strategies are employed to reduce costs and improve efficiency .

化学反応の分析

Types of Reactions

tert-Butyl rosuvastatin undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to produce rosuvastatin calcium .

類似化合物との比較

Similar Compounds

Similar compounds to tert-Butyl rosuvastatin include other statins such as atorvastatin, pravastatin, simvastatin, fluvastatin, and lovastatin .

Uniqueness

tert-Butyl rosuvastatin is unique due to its high enantioselectivity and yield in the synthesis of rosuvastatin. The use of biocatalysts and cofactor regeneration strategies in its preparation offers advantages in terms of efficiency and cost-effectiveness .

特性

CAS番号 |

615263-60-0 |

|---|---|

分子式 |

C26H36FN3O6S |

分子量 |

537.6 g/mol |

IUPAC名 |

tert-butyl (E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m0/s1 |

InChIキー |

IJHZGLLGELSZAF-DSJWGCTQSA-N |

SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

異性体SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

正規SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

同義語 |

(3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid tert-Butyl Ester |

製品の起源 |

United States |

Q1: What is the role of tert-butyl rosuvastatin in the synthesis of amorphous rosuvastatin calcium?

A1: Tert-butyl rosuvastatin serves as a crucial starting material in a novel synthesis method for producing highly pure, amorphous rosuvastatin calcium []. This method involves hydrolyzing tert-butyl rosuvastatin in the presence of a nitrogen-containing organic base and an aprotic solvent, potentially containing water. This process leads to the formation of a rosuvastatin salt, which is then converted into the desired rosuvastatin calcium. This approach bypasses the use of alkali metals, resulting in a final product with significantly reduced impurities [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,8-Indolizinetriol,1-ethoxyoctahydro-,[1R-(1alpha,6bta,7bta,8alpha,8abta)]-(9CI)](/img/new.no-structure.jpg)

![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)

![4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester](/img/structure/B584526.png)